molecular formula C7H8ClNO B11788684 3-Chloro-1,6-dimethylpyridin-2(1H)-one

3-Chloro-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B11788684
M. Wt: 157.60 g/mol
InChI Key: LTEQLOSHUQBDSC-UHFFFAOYSA-N
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Description

3-Chloro-1,6-dimethylpyridin-2(1H)-one (CAS: 1420789-79-2) is a halogenated pyridinone derivative characterized by a chlorine substituent at the 3-position and methyl groups at the 1- and 6-positions of the pyridinone ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility, which allows for modifications that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-chloro-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEQLOSHUQBDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 1,6-dimethylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-1,6-dimethylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 1,6-dimethylpyridin-2(1H)-one.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
3-Chloro-1,6-dimethylpyridin-2(1H)-one 1420789-79-2 C₇H₈ClNO 157.6 3-Cl, 1-CH₃, 6-CH₃ Predicted pKa: ~-1.0 (acidic); likely lower solubility in polar solvents
4-Chloro-1,6-dimethylpyridin-2(1H)-one 1114563-01-7 C₇H₈ClNO 157.6 4-Cl, 1-CH₃, 6-CH₃ Density: 1.543 g/cm³; Boiling Point: 266.6°C; pKa: -1.03
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one 6052-75-1 C₇H₉NO₂ 139.15 4-OH, 1-CH₃, 6-CH₃ Higher polarity due to hydroxyl group; increased solubility in water
3-Chloro-4-methoxy-1,6-dimethylpyridin-2(1H)-one - C₈H₁₀ClNO₂ 187.6 3-Cl, 4-OCH₃, 1-CH₃, 6-CH₃ Synthesized via NCS chlorination; used in ghrelin receptor agonist studies
5-Benzoyl-1,6-dimethylpyridin-2(1H)-one - C₁₄H₁₃NO₂ 227.26 5-C(O)Ph, 1-CH₃, 6-CH₃ Melting Point: 133.2–134.5°C; used in C-H bond functionalization studies

Key Differences and Implications

  • Substituent Position: The 3-chloro isomer (target compound) vs. the 4-chloro isomer (CAS: 1114563-01-7) demonstrates how halogen positioning alters electronic effects. 4-Hydroxy (CAS: 6052-75-1) and 4-methoxy (compound 3 in ) derivatives highlight the role of polar substituents. The hydroxyl group enhances hydrogen bonding and aqueous solubility, whereas methoxy groups provide steric bulk and moderate electron-donating effects .
  • Synthetic Accessibility :

    • Chlorination at the 3-position (as in compound 5, ) requires careful control of reaction conditions to avoid over-halogenation or regioisomer formation. Iodination (e.g., compound 6, ) proceeds similarly but with lower yields (36% for iodinated vs. unspecified for chlorinated analogs) .
  • Biological Relevance: The 3-chloro-4-methoxy derivative (compound 5) was investigated as a non-peptidic ghrelin receptor agonist, suggesting that chloro and methoxy groups synergistically enhance receptor binding . Derivatives like 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one (CAS: 1801881-15-1) are linked to Apixaban impurity profiles, underscoring the pharmaceutical relevance of chloro-pyridinones .

Biological Activity

3-Chloro-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound notable for its potential bioactivity. This compound features a pyridine ring with a chlorine atom and two methyl groups, which may enhance its biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C7H8ClN2O
  • Molecular Weight : 174.60 g/mol
  • IUPAC Name : 3-Chloro-1,6-dimethylpyridin-2(1H)-one

The presence of the chlorine atom and methyl substituents on the pyridine ring significantly influences the compound's reactivity and biological properties.

Research indicates that 3-Chloro-1,6-dimethylpyridin-2(1H)-one interacts with various biological targets, modulating enzyme activities and receptor interactions. The following mechanisms have been identified:

  • Receptor Agonism : It has shown agonistic activity towards the ghrelin receptor (GHS-R1a), which is pivotal in regulating appetite and energy balance. This receptor activation can lead to increased food intake, particularly in cachexia syndromes associated with chronic illnesses .
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, impacting metabolic pathways relevant to various diseases.

Biological Activity and Therapeutic Applications

The biological activity of 3-Chloro-1,6-dimethylpyridin-2(1H)-one encompasses several therapeutic areas:

  • Appetite Stimulation : Its role as a ghrelin receptor agonist suggests potential applications in treating conditions characterized by appetite loss, such as cancer cachexia .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
  • Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals due to its reactive functional groups.

Comparative Analysis with Similar Compounds

The structural similarities among various pyridine derivatives provide insight into the unique properties of 3-Chloro-1,6-dimethylpyridin-2(1H)-one. Below is a comparison table illustrating key features:

Compound NameKey FeaturesUnique Aspects
3-ChloropyridineLacks methyl groups; simpler reactivityPrimarily used as a building block
1,6-Dimethylpyridin-2(1H)-oneLacks chlorine; retains methyl groupsDifferent reactivity due to absence of halogen
3-Bromo-1,6-dimethylpyridin-2(1H)-oneContains bromine instead of chlorineDifferent reactivity patterns due to bromine

The combination of both chlorine and methyl groups in 3-Chloro-1,6-dimethylpyridin-2(1H)-one enhances its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Chloro-1,6-dimethylpyridin-2(1H)-one:

  • A study demonstrated that modifications at the C-3 position significantly enhanced receptor activity for related pyridones, suggesting that similar modifications could be explored for this compound to optimize its bioactivity .
  • Another research highlighted the compound's ability to modulate metabolic pathways through its interaction with specific receptors, indicating potential applications in metabolic disorders .

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